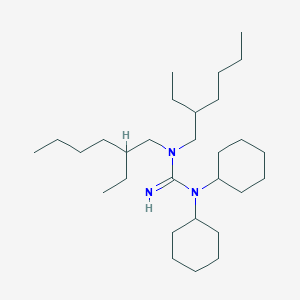
N,N-Dicyclohexyl-N',N'-bis(2-ethylhexyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dicyclohexyl-N’,N’-bis(2-ethylhexyl)guanidine is an organic compound with a complex structure, featuring both cyclohexyl and ethylhexyl groups attached to a guanidine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dicyclohexyl-N’,N’-bis(2-ethylhexyl)guanidine typically involves the reaction of dicyclohexylcarbodiimide with 2-ethylhexylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the guanidine structure. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of N,N-Dicyclohexyl-N’,N’-bis(2-ethylhexyl)guanidine may involve large-scale reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further enhance the production process, making it suitable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dicyclohexyl-N’,N’-bis(2-ethylhexyl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are tailored to achieve the desired products efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce reduced derivatives. Substitution reactions can result in a wide range of substituted guanidine compounds.
Wissenschaftliche Forschungsanwendungen
N,N-Dicyclohexyl-N’,N’-bis(2-ethylhexyl)guanidine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of peptide bonds and other coupling reactions.
Medicine: It may be explored for its potential therapeutic properties, such as its ability to inhibit specific enzymes or pathways.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of N,N-Dicyclohexyl-N’,N’-bis(2-ethylhexyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action may include signal transduction pathways and metabolic pathways, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Dicyclohexylcarbodiimide: Known for its use in peptide synthesis.
N,N’-Diisopropylcarbodiimide: Another carbodiimide used in organic synthesis.
N,N’-Diethylcarbodiimide: A less sterically hindered carbodiimide used in similar applications.
Uniqueness
N,N-Dicyclohexyl-N’,N’-bis(2-ethylhexyl)guanidine is unique due to its combination of cyclohexyl and ethylhexyl groups, which impart distinct steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
138370-94-2 |
|---|---|
Molekularformel |
C29H57N3 |
Molekulargewicht |
447.8 g/mol |
IUPAC-Name |
1,1-dicyclohexyl-3,3-bis(2-ethylhexyl)guanidine |
InChI |
InChI=1S/C29H57N3/c1-5-9-17-25(7-3)23-31(24-26(8-4)18-10-6-2)29(30)32(27-19-13-11-14-20-27)28-21-15-12-16-22-28/h25-28,30H,5-24H2,1-4H3 |
InChI-Schlüssel |
ZDYZADMTOGXESI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)CN(CC(CC)CCCC)C(=N)N(C1CCCCC1)C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[tert-Butyl(dimethyl)silyl]-2-phenylethan-1-one](/img/structure/B14284551.png)
![2-[(E)-2H-tetrazol-5-yliminomethyl]phenol](/img/structure/B14284557.png)

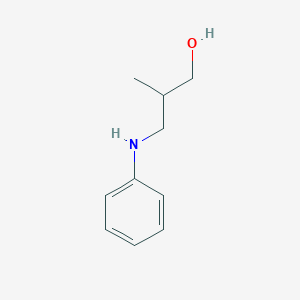

![1,1,2,2-Tetraoxo-1-phenyl-2-[4-(propan-2-yl)phenyl]-1lambda~6~,2lambda~6~-disulfane](/img/structure/B14284576.png)
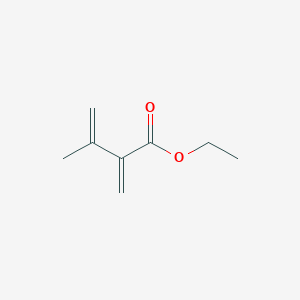
![Ethyl 7-[(methanesulfonyl)oxy]hept-2-enoate](/img/structure/B14284608.png)
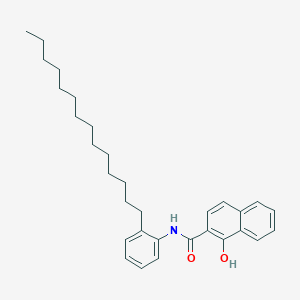

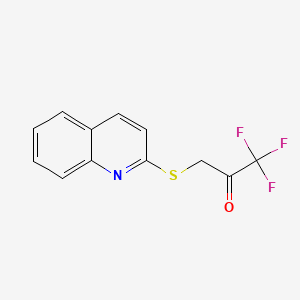
![4-{[(3,4,5-Trimethoxyphenyl)methyl]amino}cyclohexan-1-ol](/img/structure/B14284626.png)
![2-[4-(Decyloxy)phenyl]-5-(octyloxy)pyridine](/img/structure/B14284627.png)

